Amidoxime vs. Hydroxamate Zinc‑Binding Group: Class‑Level HDAC Inhibitory Activity Advantage
In a class‑level study, a series of synthetic amidoximes exhibited sub‑micromolar HDAC inhibitory activity with noteworthy enhancement over structurally matched hydroxamates [1]. Because the title compound is an amidoxime, it is expected to recapitulate this class‑level advantage. The reported difference demonstrates that the amidoxime zinc‑binding group can achieve comparable or superior target engagement while potentially reducing the off‑target metalloenzyme liabilities commonly associated with hydroxamic acids.
| Evidence Dimension | HDAC inhibitory potency (class‑level) |
|---|---|
| Target Compound Data | Amidoxime series: sub‑micromolar IC₅₀ values against HDAC1–3 (exact values not disclosed for the 4‑methoxy‑naphthalene analog) |
| Comparator Or Baseline | Structurally analogous hydroxamates: comparable or higher IC₅₀ values; exact fold‑difference not specified |
| Quantified Difference | Qualitative “noteworthy enhancement” over hydroxamates; no compound‑specific fold‑difference data available |
| Conditions | In vitro recombinant human HDAC1–3 inhibition assays; HCT116 and A549 cell‑cycle arrest and cytotoxicity assays [1] |
Why This Matters
For procurement decisions in HDAC‑targeted projects, this class‑level advantage positions the amidoxime scaffold as a differentiated alternative to hydroxamic acids, justifying selection of the 4‑methoxy‑naphthalene analog for further structure‑activity relationship (SAR) exploration.
- [1] Jiao, P. et al. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorg. Med. Chem. Lett. 2016, 26, 2124–2128. View Source
